![molecular formula C16H17N B2603471 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 610296-41-8](/img/structure/B2603471.png)
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “1-(2-Methylphenyl)” part suggests the presence of a methylphenyl group attached to the isoquinoline structure.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoquinoline and 2-Methylphenyl groups. Isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic isoquinoline ring could contribute to its stability and potentially its solubility in certain solvents .科学的研究の応用
Dopamine D-1 Antagonist Activity
- Isomeric tetrahydroisoquinolines, including derivatives similar to 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for dopamine D-1 antagonist activity. These studies suggest potential applications in neuroscience and pharmacology, especially in relation to dopamine-related functions and disorders (Riggs et al., 1987).
Neuroprotective Effects
- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), have shown neuroprotective effects, particularly in relation to Parkinson's disease. These studies indicate the potential use of these compounds in neuroprotection and as a lead for developing new therapeutic agents for neurodegenerative diseases (Kotake et al., 2005).
Anticancer Agents
- Tetrahydroisoquinoline derivatives, including those related to this compound, have been synthesized and evaluated for anticancer activities. These compounds have shown potent cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents (Redda et al., 2010).
Local Anesthetic Activity
- A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, similar in structure to this compound, were synthesized and evaluated for local anesthetic activity. These compounds showed high local anesthetic activity and were more effective than lidocaine, indicating potential use in anesthesia (Azamatov et al., 2023).
Renal Vasodilation Activity
- Derivatives of tetrahydroisoquinoline, including structures similar to this compound, have shown potent renal vasodilation activity and selectivity for DA1 receptors. This suggests their potential application in treating renal insufficiency, heart failure, and hypertension (Anan et al., 1991).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular function .
Biochemical Pathways
It is plausible that it may influence various pathways based on its structural similarity to other compounds .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability .
Result of Action
It is likely that its interaction with cellular targets leads to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMGBFNSCWMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。